molecular formula C16H13N3 B3047552 2-Pyridinamine, N-phenyl-N-2-pyridinyl- CAS No. 14192-97-3

2-Pyridinamine, N-phenyl-N-2-pyridinyl-

Cat. No.: B3047552
CAS No.: 14192-97-3
M. Wt: 247.29 g/mol
InChI Key: HQDBJXBLXWHWCM-UHFFFAOYSA-N
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Description

2-Pyridinamine, N-phenyl-N-2-pyridinyl- is a chemical compound with the molecular formula C16H13N3. It is known for its unique structure, which includes two pyridine rings and a phenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

The synthesis of 2-Pyridinamine, N-phenyl-N-2-pyridinyl- typically involves the reaction of 2-aminopyridine with phenylboronic acid under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reaction conditions often involve the use of a base like potassium carbonate and a solvent such as toluene, with the reaction being carried out at elevated temperatures .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

2-Pyridinamine, N-phenyl-N-2-pyridinyl- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Pyridinamine, N-phenyl-N-2-pyridinyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-Pyridinamine, N-phenyl-N-2-pyridinyl- exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Properties

IUPAC Name

N-phenyl-N-pyridin-2-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-8-14(9-3-1)19(15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDBJXBLXWHWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448135
Record name 2-Pyridinamine, N-phenyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14192-97-3
Record name 2-Pyridinamine, N-phenyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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